REACTION_CXSMILES
|
C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:14])=O.O[C:18]1[CH:23]=[C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:21]=[C:20]([S:30][CH2:31][C:32]([NH2:34])=O)[N:19]=1>>[Cl:14][C:18]1[CH:23]=[C:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:21]=[C:20]([S:30][CH2:31][C:32]#[N:34])[N:19]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC1=NC(=NC(=C1)C1=CC=CC=C1)SCC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being heated
|
Type
|
CUSTOM
|
Details
|
was removed in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was poured into 1000 ml
|
Type
|
FILTRATION
|
Details
|
of ice-water and the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The filter cake was triturated with 250 ml
|
Type
|
CUSTOM
|
Details
|
of acetone with the insoluble material being removed by filtration
|
Type
|
CUSTOM
|
Details
|
of water afforded a solid which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-petroleum ether
|
Type
|
CUSTOM
|
Details
|
to give 7 g
|
Type
|
CUSTOM
|
Details
|
A second recrystallization from ethyl acetate-heptane
|
Type
|
CUSTOM
|
Details
|
yielded the analytical sample, mp. 136°-141°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC=CC=C1)SCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |